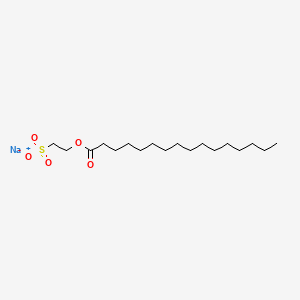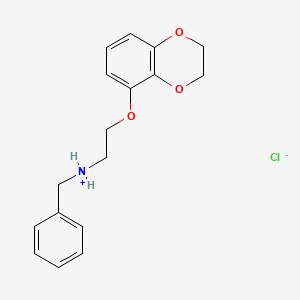
Benzylamine, N-(2-(1,4-benzodioxan-5-yloxy)ethyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzylamine, N-(2-(1,4-benzodioxan-5-yloxy)ethyl)-, hydrochloride: is a chemical compound that belongs to the class of organic compounds known as benzylamines. This compound is characterized by the presence of a benzylamine group attached to a 1,4-benzodioxane moiety through an ethyl linker. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzylamine, N-(2-(1,4-benzodioxan-5-yloxy)ethyl)-, hydrochloride typically involves the following steps:
Formation of the 1,4-benzodioxane moiety: This can be achieved through the cyclization of catechol with ethylene glycol in the presence of an acid catalyst.
Attachment of the ethyl linker: The 1,4-benzodioxane is then reacted with an appropriate ethylating agent, such as ethyl bromide, under basic conditions to introduce the ethyl linker.
Formation of the benzylamine group: The ethylated 1,4-benzodioxane is then reacted with benzylamine under suitable conditions to form the desired compound.
Conversion to hydrochloride salt: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzylamine, N-(2-(1,4-benzodioxan-5-yloxy)ethyl)-, hydrochloride can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Various nucleophiles such as halides, thiols, or amines; reactions often conducted in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding benzylamine oxides or quinones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzylamine derivatives.
Scientific Research Applications
Benzylamine, N-(2-(1,4-benzodioxan-5-yloxy)ethyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzylamine, N-(2-(1,4-benzodioxan-5-yloxy)ethyl)-, hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Ethylamine, 2-(1,4-benzodioxan-5-yloxy)-N,N-dimethyl-, hydrochloride
- Triethylamine, 2-(1,4-benzodioxan-5-yloxy)-, hydrochloride
Uniqueness
Benzylamine, N-(2-(1,4-benzodioxan-5-yloxy)ethyl)-, hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and therapeutic potential, making it valuable for specific research and industrial applications.
Properties
CAS No. |
2906-71-0 |
|---|---|
Molecular Formula |
C17H20ClNO3 |
Molecular Weight |
321.8 g/mol |
IUPAC Name |
benzyl-[2-(2,3-dihydro-1,4-benzodioxin-5-yloxy)ethyl]azanium;chloride |
InChI |
InChI=1S/C17H19NO3.ClH/c1-2-5-14(6-3-1)13-18-9-10-19-15-7-4-8-16-17(15)21-12-11-20-16;/h1-8,18H,9-13H2;1H |
InChI Key |
MULMSOXDTMTKGP-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC=C2OCC[NH2+]CC3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


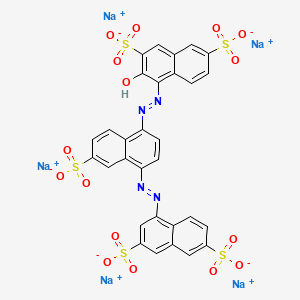
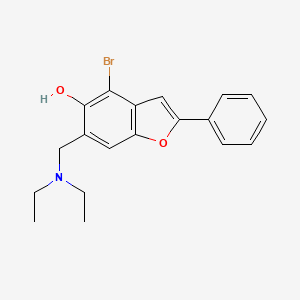
![1,3-Dioxolane;2-[4-(oxiran-2-ylmethoxy)butoxymethyl]oxirane;1,3,5-trioxane](/img/structure/B13745865.png)


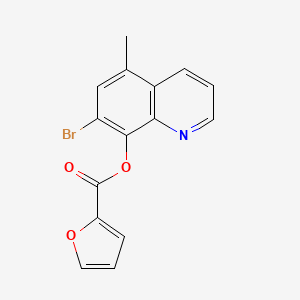


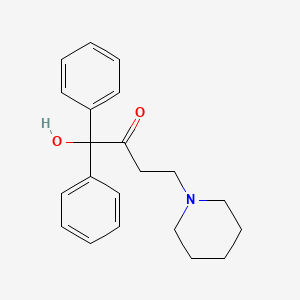
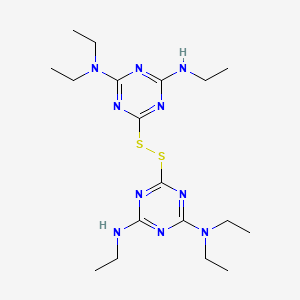
![3h-Naphth[1,2-d]imidazole,3-ethyl-](/img/structure/B13745913.png)


